molecular formula C9H15N5 B1665747 Alvameline CAS No. 120241-31-8

Alvameline

Cat. No. B1665747
Key on ui cas rn: 120241-31-8
M. Wt: 193.25 g/mol
InChI Key: RNMOMKCRCIRYCZ-UHFFFAOYSA-N
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Patent
USRE036374

Procedure details

2-Allenyl-5-(1,2,5,6-tetrahydro-3-pyridyl)-2H-tetrazole; 2-Methyl-4-(1-methyl-1,2,5,6-tetrahydro-3-pyridyl)-1,2,3-triazole;
Name
2-Allenyl-5-(1,2,5,6-tetrahydro-3-pyridyl)-2H-tetrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-Methyl-4-(1-methyl-1,2,5,6-tetrahydro-3-pyridyl)-1,2,3-triazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[N:8]=[N:7][C:6]([C:9]2[CH2:10][NH:11][CH2:12][CH2:13][CH:14]=2)=[N:5]1)=[C:2]=C.[CH3:15]N1N=C(C2CN(C)CCC=2)C=N1>>[CH2:1]([N:4]1[N:8]=[N:7][C:6]([C:9]2[CH2:10][N:11]([CH3:15])[CH2:12][CH2:13][CH:14]=2)=[N:5]1)[CH3:2]

Inputs

Step One
Name
2-Allenyl-5-(1,2,5,6-tetrahydro-3-pyridyl)-2H-tetrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C=C)N1N=C(N=N1)C=1CNCCC1
Step Two
Name
2-Methyl-4-(1-methyl-1,2,5,6-tetrahydro-3-pyridyl)-1,2,3-triazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC(=N1)C=1CN(CCC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)N1N=C(N=N1)C=1CN(CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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